N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(2-{[6-(Pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via an ethyloxy chain to a pyridazine ring substituted with pyridin-2-yl.
Properties
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-20(18-13-27-16-6-1-2-7-17(16)28-18)22-11-12-26-19-9-8-15(23-24-19)14-5-3-4-10-21-14/h1-10,18H,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVGPHAACDBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of pyridine derivatives with hydrazine to form the pyridazinyl core.
Attachment of the Benzodioxine Moiety: The benzodioxine ring is introduced through a series of reactions involving dihydroxybenzene derivatives and appropriate carboxylic acid derivatives.
Coupling Reaction: The final step involves coupling the pyridazinyl intermediate with the benzodioxine moiety using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyridazine have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that such compounds could effectively induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also shown efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed that it possesses significant antibacterial activity, which can be attributed to its structural features that facilitate interaction with bacterial cell membranes . The mechanism of action is believed to involve disruption of cellular integrity and inhibition of essential metabolic processes.
Anti-inflammatory Effects
This compound has been implicated in reducing inflammation through modulation of cytokine release. Studies indicate that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models of inflammation . This property positions the compound as a candidate for developing new anti-inflammatory therapies.
Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes suggests that it may influence drug metabolism and pharmacokinetics . This aspect is crucial for understanding its implications in drug design and therapeutic applications.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies reveal favorable interactions with proteins associated with disease pathways, indicating its potential for targeted therapy development .
Development of Functional Materials
The unique chemical structure of this compound enables its application in creating functional materials such as sensors and catalysts. Its ability to form stable complexes with metal ions can be exploited in catalysis and environmental remediation processes .
Nanomaterials Research
Recent studies have explored the incorporation of this compound into nanomaterials for enhanced performance in drug delivery systems. The modification of nanoparticles with this compound has shown improved targeting capabilities and controlled release profiles in therapeutic applications .
Mechanism of Action
The mechanism of action of N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Target Compound : Combines benzodioxine (oxygen-rich, planar aromatic system) with pyridazine (a six-membered ring containing two adjacent nitrogen atoms). This design may improve solubility and binding specificity compared to bulkier heterocycles.
- (AZ257) : Features a 1,4-dihydropyridine core, commonly associated with calcium channel modulation (e.g., nifedipine analogs). Unlike the target compound, dihydropyridines are prone to oxidation, reducing metabolic stability .
- (757209-83-9): Utilizes a thieno[2,3-d]pyrimidine core, which is more lipophilic than pyridazine. This lipophilicity may enhance membrane permeability but reduce aqueous solubility .
Substituent Effects
- (CS-0309467): Contains a dimethylamino group on the phenyl ring, which increases basicity and solubility (molecular weight: 391.46). In contrast, the target compound’s pyridazine may reduce basicity, affecting ionization under physiological conditions .
- (866137-49-7) : Incorporates a trifluoromethyl group , a strong electron-withdrawing substituent absent in the target compound. This group enhances metabolic stability but may introduce steric hindrance .
Pharmacological Implications
- Target Compound : The benzodioxine-carboxamide scaffold is associated with serotonin receptor modulation in analogs, suggesting possible CNS applications. Pyridazine’s nitrogen atoms could facilitate interactions with kinases or proteases.
- The target compound’s pyridazine may offer distinct selectivity .
Data Table: Structural and Functional Comparison
Research Findings and Notes
- Synthetic Accessibility : The target compound’s pyridazine ring may require multi-step synthesis compared to dihydropyridines (), which are often synthesized via Hantzsch reactions .
- Metabolic Stability : The benzodioxine core () is generally resistant to oxidative degradation, whereas dihydropyridines () are metabolically labile .
- Therapeutic Potential: Structural analogs in and highlight the benzodioxine scaffold’s versatility, but the target compound’s unique pyridazine substitution may unlock novel biological targets .
Biological Activity
N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 340.4 g/mol. The structure features a benzodioxine core which is known for various biological activities.
Biological Activity Overview
Research indicates that compounds containing the benzodioxine moiety exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Various studies have shown that benzodioxane derivatives can inhibit inflammatory pathways. For instance, a study highlighted the anti-inflammatory properties of certain 1,4-benzodioxane derivatives, demonstrating their potential in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Some derivatives have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the benzodioxine structure can enhance its cytotoxicity against cancer cell lines .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been identified as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism and has implications in obesity and diabetes management .
- Modulation of Signaling Pathways : It may also affect signaling pathways involved in inflammation and cancer progression, such as the p38 MAPK pathway .
Case Studies
Several studies have explored the efficacy of benzodioxane derivatives in clinical settings:
- Study on Anti-inflammatory Activity : A study published in a peer-reviewed journal demonstrated that a specific benzodioxane derivative significantly reduced inflammation markers in animal models of arthritis, suggesting potential for therapeutic use in inflammatory diseases .
- Anticancer Efficacy : In vitro studies showed that derivatives of this compound inhibited the growth of ovarian carcinoma cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Antimicrobial Studies : Research indicated that certain benzodioxane derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
